molecular formula C₂₁H₂₄ClNO₃ B1142047 endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride CAS No. 63516-30-3

endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride

Katalognummer: B1142047
CAS-Nummer: 63516-30-3
Molekulargewicht: 373.87
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride: is a chemical compound with the molecular formula C21H24ClNO3 It is a derivative of the tropane alkaloid family, which is known for its diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques that ensure high purity and yield. These methods would typically include the use of advanced catalytic processes and optimized reaction conditions to achieve the desired product efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmaceuticals. It is particularly relevant in the development of drugs targeting neurological disorders and pain management.

  • Case Study: Neurological Applications
    Research indicates that derivatives of this compound exhibit activity on muscarinic receptors, which are crucial for cognitive function and memory processes. Studies have shown that certain analogs can enhance neurotransmitter release, potentially benefiting conditions like Alzheimer's disease .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules. Its bicyclic structure allows for unique reactivity patterns that can be exploited in synthetic pathways.

  • Case Study: Synthesis of Novel Compounds
    In a recent study, researchers utilized this compound to synthesize new proline analogs with enhanced biological activity. The reaction pathways demonstrated the compound's versatility in creating complex molecular architectures .

Pharmacological Research

The pharmacological profile of this compound has been explored in various studies focusing on its effects on ion channels and receptors.

  • Case Study: Ion Channel Modulation
    Investigations into its interaction with voltage-gated sodium channels revealed that it could modulate channel activity, suggesting potential applications in treating cardiac arrhythmias .

Wirkmechanismus

The mechanism of action of endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride is unique due to its specific combination of the 8-azabicyclo[3.2.1]octane scaffold and the 2-hydroxy-2,2-diphenylacetate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Biologische Aktivität

Endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride (CAS No. 63516-30-3) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C21H24ClNO3, with a molecular weight of 373.87 g/mol . Its structure features a bicyclic framework that is known to interact with various biological targets.

Research indicates that compounds within the azabicyclo[3.2.1]octane class can exhibit activity as opioid receptor modulators. Specifically, derivatives have been studied for their interactions with kappa opioid receptors, which are implicated in pain modulation and other physiological processes .

Key Findings:

  • Opioid Receptor Interaction: The compound has been investigated for its potential as a kappa opioid receptor antagonist, which may provide therapeutic benefits in pain management without the side effects associated with mu opioid receptor agonists .

Pharmacological Profile

The pharmacological properties of this compound include:

  • CYP Enzyme Interaction: It is identified as a substrate for CYP2D6, suggesting it may undergo significant metabolism through this pathway .

Table 1: Summary of Pharmacokinetic Properties

PropertyValue
Molecular Weight373.87 g/mol
Log P (partition coefficient)2.65
Solubility0.184 mg/ml
BBB PermeabilityYes
CYP InhibitionCYP2D6 (Yes)

Study on Kappa Opioid Receptor Antagonists

A notable study focused on the structure-activity relationship (SAR) of related azabicyclo compounds demonstrated that modifications to the N-substituent can significantly enhance selectivity for kappa receptors while reducing off-target effects . This research highlights the potential for endo-8-Azabicyclo[3.2.1]octan-3-yl derivatives in developing safer analgesics.

Toxicological Considerations

Further studies have indicated that while the compound shows promise in receptor modulation, attention must be paid to its safety profile due to potential toxicity associated with high doses or prolonged use. The compound has been flagged for potential irritant effects based on preliminary assessments .

Q & A

Q. Basic: What analytical methods are recommended for identifying this compound in pharmaceutical formulations?

Answer:
The compound is typically identified using reversed-phase HPLC with UV detection (e.g., 210–230 nm) due to its aromatic and conjugated ester groups. Mass spectrometry (LC-MS) is critical for confirmation, leveraging its molecular weight (373.87 g/mol) and fragmentation pattern . Structural validation via 1^1H/13^{13}C NMR is essential to confirm stereochemistry, particularly the endo-bicyclo configuration and diphenylacetate ester linkage. Reference standards should align with IUPAC nomenclature and CAS registry data (63516-30-3) to avoid misidentification .

Q. Advanced: How can co-eluting impurities be resolved during chromatographic analysis of this compound?

Answer:
Co-elution issues arise with structurally related impurities, such as acetoxylated analogs (e.g., Atropine Sulfate Impurity B ). Strategies include:

  • Mobile phase optimization : Adjust pH (2.5–3.5 using phosphate buffers) or gradient elution to enhance resolution.
  • Column selection : Use columns with polar-embedded phases (e.g., C18 with trifunctional bonding) to improve separation of polar impurities.
  • Hyphenated techniques : LC-MS/MS or high-resolution MS (HRMS) to differentiate impurities via accurate mass and fragmentation .

Q. Basic: What spectroscopic techniques are used to confirm the compound’s structure?

Answer:

  • NMR : 1^1H NMR confirms the endo-bicyclo[3.2.1]octane scaffold (δ 1.5–2.5 ppm for bridgehead protons) and diphenylacetate (δ 7.2–7.5 ppm for aromatic protons). 13^{13}C NMR identifies the ester carbonyl (δ ~170 ppm) .
  • IR : Stretching bands for hydroxyl (3200–3500 cm1^{-1}) and ester C=O (1720–1750 cm1^{-1}) groups.
  • MS : ESI+ mode shows [M+H]+^+ at m/z 374.87, with fragmentation patterns consistent with diphenylacetate cleavage .

Q. Advanced: What synthetic challenges arise in achieving stereochemical purity of the endo isomer?

Answer:
The endo configuration is critical for biological activity and regulatory compliance. Key challenges include:

  • Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts during esterification to minimize exo-byproducts.
  • Purification : Crystallization under controlled pH (hydrochloride salt formation) or preparative HPLC with chiral columns .
  • Byproduct monitoring : Trace impurities (e.g., nortropine derivatives) require rigorous QC via TLC or UPLC .

Q. Basic: What safety protocols are recommended for handling this compound in the laboratory?

Answer:

  • PPE : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill management : Absorb solids with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .

Q. Advanced: How can stability-indicating assays be developed for this compound under stress conditions?

Answer:
Forced degradation studies under ICH guidelines:

  • Hydrolysis : Reflux in 0.1M HCl/NaOH to assess ester bond stability.
  • Oxidation : Treat with 3% H2_2O2_2 to identify hydroxylation byproducts.
  • Photolysis : Expose to UV light (ICH Q1B) to detect photodegradants.
    Analytical methods must resolve degradation products (e.g., diphenylacetic acid) using gradient HPLC or LC-HRMS .

Q. Basic: What is the compound’s role as a pharmaceutical impurity?

Answer:
It is a known impurity in Trospium Chloride formulations (e.g., Related Compound B), arising from incomplete esterification or hydrolysis during synthesis. Regulatory limits (e.g., ICH Q3A/B) require quantification at ≤0.15% via HPLC-UV .

Q. Advanced: How are isotopic labeling or derivatization techniques applied in pharmacokinetic studies?

Answer:

  • Deuterated analogs : Synthesize 2^2H-labeled variants (e.g., at the bicyclo bridgehead) for LC-MS tracer studies.
  • Derivatization : Convert hydroxyl groups to trimethylsilyl ethers for enhanced GC-MS sensitivity.
    These methods enable tracking of metabolic pathways and bioavailability in preclinical models .

Eigenschaften

IUPAC Name

[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3.ClH/c23-20(25-19-13-17-11-12-18(14-19)22-17)21(24,15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17-19,22,24H,11-14H2;1H/t17-,18+,19?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKCUVMIEGXKID-FMJRHHGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride
endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride
endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride
endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride
endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride
endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.